N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c23-16-6-2-1-5-15(16)13-24-19(30)14-28-22(31)29-18-8-4-3-7-17(18)25-20(21(29)26-28)27-9-11-32-12-10-27/h1-8H,9-14H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGEWUYQHDOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 452.9 g/mol |
| CAS Number | 1216777-30-8 |
The structural components include a chlorobenzyl group, a morpholino moiety, and a triazoloquinoxaline scaffold, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit potent anticancer activity. In particular:
- Cytotoxicity : Several derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant activity against melanoma cell lines (A375), with some exhibiting IC values in the micromolar range .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2. This leads to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown antimicrobial effects. Studies indicate that certain analogs possess activity against bacterial strains such as Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : Modifications at specific positions on the quinoxaline ring can significantly enhance or diminish biological activity. For example, introducing hydrophobic groups at certain positions has been correlated with increased potency against cancer cell lines .
- Morpholino Group : The presence of the morpholino group has been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Melanoma Cells : A recent study evaluated a series of triazoloquinoxaline derivatives against A375 melanoma cells. Among them, one derivative exhibited an EC value of 365 nM, indicating strong cytotoxic potential compared to other compounds in the series .
- Antibacterial Evaluation : Another research focused on synthesizing derivatives from this scaffold and assessing their antibacterial properties against various pathogens. Some compounds showed promising results in inhibiting bacterial growth, highlighting their potential as new antibiotic agents .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H21ClN6O3
- Molecular Weight : 452.9 g/mol
- CAS Number : 1216777-30-8
The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent. The presence of the morpholino group is particularly noteworthy due to its role in improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anticancer Properties
This compound has been identified as a potential anticancer agent. Its mechanism of action typically involves the inhibition of key enzymes related to cancer cell proliferation. For instance, derivatives of the quinoxaline scaffold have demonstrated the ability to induce apoptosis in cancer cell lines by modulating signal transduction pathways associated with cell survival .
Anti-inflammatory Effects
Quinoxaline derivatives are also noted for their anti-inflammatory activities. Compounds similar to this compound have shown to reduce inflammatory markers in vitro and in vivo studies. This effect is attributed to their ability to inhibit lipoxygenase enzymes involved in the inflammatory response .
Antiviral Applications
Recent systematic reviews highlight the potential of quinoxaline derivatives as antiviral agents. The unique structural features of compounds like this compound may enhance their efficacy against viral infections by targeting specific viral enzymes or receptors .
Study 1: Antimicrobial Efficacy
A study conducted on various quinoxaline derivatives demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics and showed comparable or superior efficacy in certain cases .
Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines (e.g., MCF-7 and A549) revealed that this compound induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Study 3: Anti-inflammatory Action
Research focusing on the anti-inflammatory properties of quinoxaline derivatives indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in animal models of inflammation. This positions them as candidates for further development in treating inflammatory diseases .
Comparison with Similar Compounds
AJ5d: N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Structural Differences: AJ5d incorporates a thiazolidinone ring and a thioether linkage, contrasting with the triazoloquinoxaline core and morpholino group in the target compound . The 4-fluorophenyl substituent in AJ5d may alter electronic properties compared to the 2-chlorobenzyl group.
- The thiazolidinone ring in AJ5d is associated with antidiabetic and anti-inflammatory activities, suggesting divergent therapeutic applications compared to the triazoloquinoxaline system .
Quinazolinone Analogues (e.g., CAS 866153-80-2)
- Structural Differences: The phthalazinone core in CAS 866153-80-2 replaces the triazoloquinoxaline, while retaining a chlorobenzyl group and acetamide linker .
- Functional Implications: Phthalazinones are known for anticancer activity, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. The triazoloquinoxaline scaffold in the target compound may target different pathways, such as protein kinases . Both compounds share similar molecular weights (~400 g/mol) and H-bond acceptors (3), suggesting comparable solubility profiles .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structural Differences: Features a thiazole ring instead of triazoloquinoxaline, with a morpholinoacetamide side chain .
- Functional Implications: Thiazole rings are common in antimicrobial and antiviral agents. The shared morpholino group suggests similar solubility, but the thiazole core may limit target specificity for kinase inhibition .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s triazoloquinoxaline core requires multi-step synthesis, similar to AJ5d (61% yield reported for AJ5d) . Morpholino incorporation may streamline solubility optimization compared to thiazole or phthalazinone derivatives.
- Biological Activity: While quinazolinones (e.g., CAS 866153-80-2) and thiazoles have established roles in cancer and infectious diseases, the triazoloquinoxaline scaffold’s unique geometry may offer novel binding modes.
- Safety and Solubility: The morpholino group in both the target compound and N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide likely enhances aqueous solubility, reducing toxicity risks associated with highly lipophilic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?
- Methodology : Synthesis typically involves three critical steps:
Triazoloquinoxaline Core Formation : Cyclization of quinoxaline precursors (e.g., anthranilic acid derivatives) with triazole intermediates under acidic/basic conditions.
N-Benzylation : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions.
Acetamide Functionalization : Reaction with morpholino-containing reagents to install the 4-morpholino group.
- Optimization : Use of catalysts (e.g., Pd for coupling) and reflux conditions (80–120°C) improves yields .
Q. How is the compound characterized for structural confirmation and purity?
- Analytical Techniques :
- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) to confirm substituent positions (e.g., 2-chlorobenzyl vs. acetamide groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z ~470–500).
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological targets of this compound?
- Targets : Triazoloquinoxaline derivatives often inhibit kinases (e.g., PI3K/AKT/mTOR) or intercalate DNA due to planar aromatic cores.
- Assays : Initial screening via MTT assays (cytotoxicity) and Western blotting (apoptosis markers like caspase-3) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Approaches :
- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps, reducing side products.
- High-Throughput Screening : Test solvents (DMF vs. DMSO) and temperatures to identify optimal conditions.
- Catalyst Engineering : Immobilized Pd catalysts improve benzylation efficiency (reusable, >90% yield) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Case Study : If IC₅₀ values for anticancer activity vary across studies:
Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects.
Assay Conditions : Standardize incubation times (48–72 hrs) and serum concentrations (5–10% FBS).
Metabolic Stability : Use liver microsome assays to evaluate compound degradation rates .
Q. How does the morpholino group influence solubility and target binding?
- Role of Morpholino :
- Solubility : Enhances water solubility via hydrogen bonding (logP reduction by ~1.5 units).
- Target Interaction : The morpholine oxygen forms hydrogen bonds with kinase active sites (e.g., mTOR), confirmed by molecular docking .
Q. What in silico tools predict SAR for triazoloquinoxaline derivatives?
- Methods :
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate with bioactivity.
- Docking Simulations : Autodock Vina or Schrödinger Suite to map interactions with kinase ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
